molecular formula C13H16Br2N2O B6185161 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide CAS No. 2624139-45-1

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide

Cat. No. B6185161
CAS RN: 2624139-45-1
M. Wt: 376.1
InChI Key:
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Description

4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide (4-BMPH) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been investigated for its ability to interact with a variety of biological systems, including cellular, biochemical, and physiological systems. 4-BMPH has been studied for its ability to affect enzyme activity, protein-protein interactions, and receptor activity, as well as its potential to modulate drug responses. In

Mechanism of Action

The mechanism of action of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is not fully understood. However, it is believed that this compound binds to and modulates the activity of enzymes, proteins, and receptors. 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been shown to interact with receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been studied for its potential effects on biochemical and physiological systems. This compound has been shown to affect enzyme activity, protein-protein interactions, and receptor activity. For example, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been shown to interact with receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The use of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide in laboratory experiments has several advantages and limitations. One advantage is that 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is a synthetic compound, which makes it easier to work with in laboratory experiments. Additionally, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been shown to interact with a variety of enzymes, proteins, and receptors, making it useful for studying the effects of these systems on biological processes. However, the use of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide in laboratory experiments also has some limitations. For example, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is a synthetic compound, which means that its effects on biological systems may not be the same as those of naturally occurring compounds. Additionally, the mechanism of action of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is not fully understood, making it difficult to predict the effects of this compound on biological systems.

Future Directions

The potential future directions for the use of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide in scientific research are numerous. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its effects on biological systems. Additionally, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide could be studied for its potential use in drug development and drug delivery. Further research could also be conducted to investigate the potential therapeutic effects of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide, as well as its potential side effects. Finally, 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide could be studied for its potential use in the development of diagnostic tests and biomarkers.

Synthesis Methods

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide can be synthesized using a variety of methods, including a two-step process involving the reaction of 4-bromo-2-methoxyphenol with 1,3,5-trimethylpyrazole in the presence of a base. The reaction is then quenched with hydrobromic acid. This method yields a high yield of the desired compound, with a purity of up to 99%. Other methods of synthesis of 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide have been described, including a one-step process involving the reaction of 4-bromo-2-methoxyphenol with 1,3,5-trimethylpyrazole in the presence of a base in a single step.

Scientific Research Applications

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been studied for its potential use in scientific research. This compound has been investigated for its ability to interact with a variety of cellular, biochemical, and physiological systems. 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been studied for its ability to affect enzyme activity, protein-protein interactions, and receptor activity, as well as its potential to modulate drug responses. 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has been used in a variety of laboratory experiments, including in vitro and in vivo studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide' involves the reaction of 4-(bromomethyl)phenol with 1,3,5-trimethylpyrazole in the presence of a base to form the intermediate 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole, which is then treated with hydrobromic acid to yield the final product as a hydrobromide salt.", "Starting Materials": [ "4-(bromomethyl)phenol", "1,3,5-trimethylpyrazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 4-(bromomethyl)phenol is reacted with 1,3,5-trimethylpyrazole in the presence of a base (e.g. sodium hydroxide) to form the intermediate 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole.", "Step 2: The intermediate 4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole is treated with hydrobromic acid to yield the final product as a hydrobromide salt." ] }

CAS RN

2624139-45-1

Product Name

4-[4-(bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide

Molecular Formula

C13H16Br2N2O

Molecular Weight

376.1

Purity

95

Origin of Product

United States

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